"N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide" synthesis pathway
"N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide" synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide. The synthesis is strategically designed around a pivotal amide bond formation, connecting two key precursors: isoquinoline-1-carboxylic acid and 4-amino-4-cyanothiane. This document details the retrosynthetic analysis, the individual synthesis of each precursor, and a thorough examination of the final amide coupling step. We delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and outline critical safety procedures, particularly for the handling of cyanide reagents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize this and structurally related compounds.
Introduction and Strategic Overview
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] The target molecule, N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide, features this critical linkage, connecting a privileged isoquinoline scaffold with a functionalized thiane ring. The isoquinoline moiety is found in numerous alkaloids and therapeutic agents, while the α-aminonitrile group on the thiane ring offers a unique combination of steric and electronic properties, making it a compelling target for discovery chemistry.
The synthesis strategy hinges on a convergent approach, wherein the two primary fragments of the molecule are prepared separately and then joined in the final step. This approach offers flexibility and allows for the optimization of each synthetic step independently. The core transformation is the formation of an amide bond between a carboxylic acid and a primary amine, a reaction for which a multitude of reliable methods have been developed.[3][]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection at the amide bond. This bond can be formed through the coupling of isoquinoline-1-carboxylic acid (Precursor 1) and 4-amino-4-cyanothiane (Precursor 2).
Caption: Pathway for the synthesis of Precursor 1.
Synthesis of Precursor 2: 4-Amino-4-cyanothiane
The second precursor, 4-amino-4-cyanothiane, is a cyclic α-aminonitrile. The most direct and efficient method for its preparation is the Strecker synthesis. [5][6]This classic multicomponent reaction involves the one-pot condensation of a ketone, an amine source (ammonia), and a cyanide source. [7]For this synthesis, the starting ketone is thiane-4-one (also known as tetrahydrothiopyran-4-one).
The reaction proceeds via the in-situ formation of an imine from the ketone and ammonia, which is then attacked by the cyanide anion to form the α-aminonitrile product. [5]The use of cyclic ketones in Strecker reactions is often high-yielding. [8]
Caption: Strecker synthesis of Precursor 2.
The Core Reaction: Amide Coupling
With both precursors in hand, the final step is the formation of the amide bond. Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally not feasible for complex molecules. Therefore, activation of the carboxylic acid is necessary. This is achieved using a coupling reagent. [1][3] The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine (4-amino-4-cyanothiane), forming the amide bond and releasing the coupling agent by-product. [9]
Choice of Coupling Reagents
Several classes of coupling reagents are available, each with its own advantages.
| Coupling Reagent Class | Examples | Key Characteristics | By-product |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. | Dicyclohexylurea (DCU), EDC-urea |
| Uronium/Aminium Salts | HATU, HBTU | High reactivity, fast reaction times, low epimerization. | Tetramethylurea |
| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts in reactivity. | HMPA (from BOP) |
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred over DCC because its urea by-product is water-soluble, simplifying purification. [9]To improve efficiency and suppress side reactions like racemization, an additive such as HOBt (1-Hydroxybenzotriazole) is frequently included. [10]HOBt traps the activated acid as an active ester, which is more stable than the O-acylisourea intermediate but still highly reactive towards the amine.
Caption: Final amide coupling experimental workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-4-cyanothiane (Precursor 2)
-
To a stirred solution of ammonium chloride (1.2 equivalents) in water at 0 °C, add thiane-4-one (1.0 equivalent).
-
Stir the mixture for 20 minutes.
-
Add a solution of sodium cyanide (1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The product often precipitates from the reaction mixture. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Collect the solid by filtration or combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide
-
In an inert atmosphere (Nitrogen or Argon), dissolve isoquinoline-1-carboxylic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-amino-4-cyanothiane (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in the same solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Product Characterization
The identity and purity of the final product and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (approx. 1650 cm⁻¹) and the nitrile C≡N stretch (approx. 2230 cm⁻¹).
-
Melting Point: To assess the purity of the crystalline solid product.
Critical Safety Considerations: Handling Cyanide
The synthesis of Precursor 2 involves the use of sodium cyanide, which is acutely toxic. [11]All operations involving cyanide salts must be conducted with extreme caution.
-
Engineering Controls: Always handle solid cyanides and conduct the Strecker reaction in a properly functioning chemical fume hood. [11][12]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and nitrile gloves. Double-gloving is recommended. [11][12]* Avoiding HCN Gas Formation: Inorganic cyanides react with acid to liberate highly toxic and flammable hydrogen cyanide (HCN) gas. [11][13]NEVER mix cyanide salts with acids. [13]Keep all acidic solutions away from the cyanide work area. All aqueous solutions used with cyanides should be kept basic (pH > 10).
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach) under basic conditions in a fume hood and disposed of as hazardous waste according to institutional guidelines.
-
Emergency Preparedness: Never work alone when using cyanides. [11]Ensure all lab personnel are aware of the hazards and that an appropriate cyanide antidote kit is available.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
LSU Health Shreveport Environmental Health & Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2022). Amide Bond Formation.
-
Occupational Health and Safety Agency for Healthcare in BC. (n.d.). Cyanide. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Recent advances in asymmetric Strecker reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
- Pattarozzi, A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12431-12482.
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6538.
- Kóti, J., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 30(2), 434.
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Sharma, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(3), 259-262.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. uwindsor.ca [uwindsor.ca]
